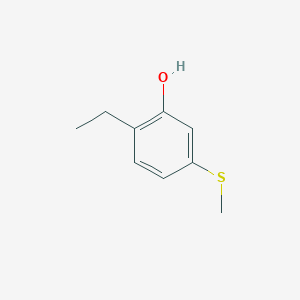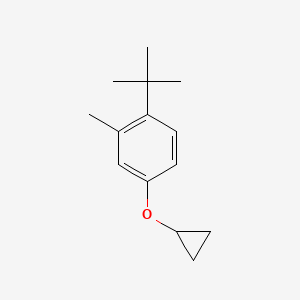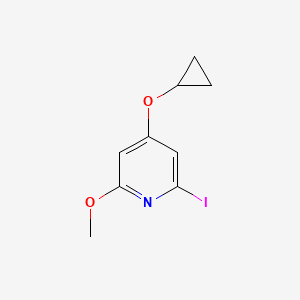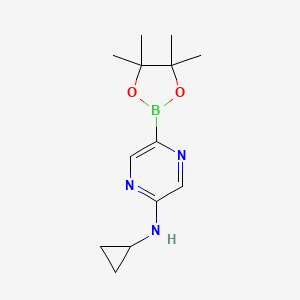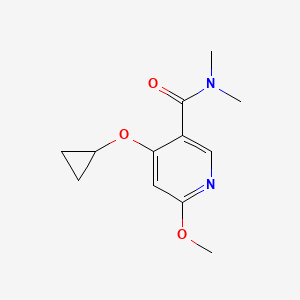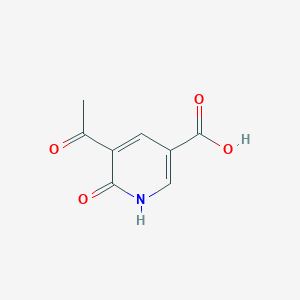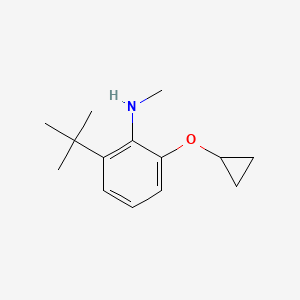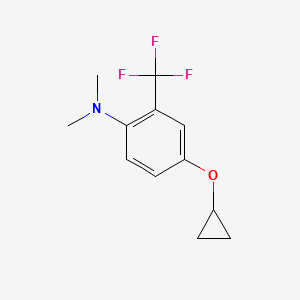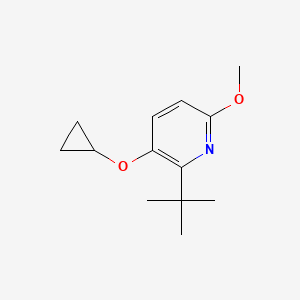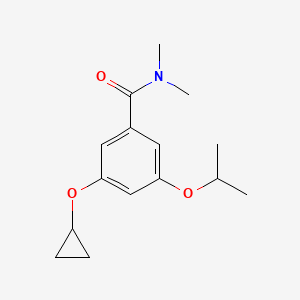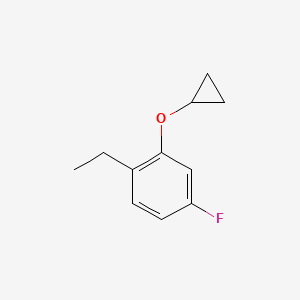
2-Cyclopropoxy-1-ethyl-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-1-ethyl-4-fluorobenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-ethyl-4-fluorobenzene typically involves the following steps:
Formation of the Benzene Derivative: The starting material is often a benzene derivative, which undergoes electrophilic aromatic substitution to introduce the ethyl and fluorine substituents.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a copper-catalyzed Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate. This reaction is catalyzed by copper(II) acetate and 1,10-phenanthroline, with oxygen as the terminal oxidant.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropoxy-1-ethyl-4-fluorobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield a nitro-substituted derivative, while nucleophilic substitution could yield a variety of substituted benzene derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-1-ethyl-4-fluorobenzene depends on its specific application
Electrophilic Aromatic Substitution: The benzene ring can act as a nucleophile, attacking electrophiles to form substituted products.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopropoxy-2-fluorobenzene: Similar structure but lacks the ethyl group.
4-Cyclopropoxy-1-ethyl-2-fluorobenzene: Similar structure but with different substitution pattern.
Uniqueness
The presence of the cyclopropoxy group, ethyl group, and fluorine atom in specific positions on the benzene ring distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C11H13FO |
|---|---|
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
2-cyclopropyloxy-1-ethyl-4-fluorobenzene |
InChI |
InChI=1S/C11H13FO/c1-2-8-3-4-9(12)7-11(8)13-10-5-6-10/h3-4,7,10H,2,5-6H2,1H3 |
Clé InChI |
DDKQIPMUXVLEDI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


